SCH900776

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

MK-8776 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of Chk1 in the DNA damage response. In biology, it helps elucidate the mechanisms of cell cycle regulation and apoptosis .

In medicine, MK-8776 is being investigated for its potential to enhance the efficacy of chemotherapeutic agents and radiation therapy in cancer treatment. It has shown promise in sensitizing cancer cells to DNA-damaging agents, making it a valuable addition to combination therapy regimens . Additionally, MK-8776 is being explored for its potential to treat viral infections, such as human papillomavirus (HPV), by targeting the DNA damage response pathways .

Wirkmechanismus

MK-8776 exerts its effects by selectively inhibiting checkpoint kinase 1 (Chk1), a key regulator of the DNA damage response. By inhibiting Chk1, MK-8776 disrupts the cell cycle checkpoints, leading to the accumulation of DNA damage and subsequent cell death. This mechanism makes it particularly effective in sensitizing cancer cells to DNA-damaging agents .

The molecular targets of MK-8776 include Chk1 and its downstream effectors, such as Cdc25A and replication protein A (RPA). By inhibiting Chk1, MK-8776 prevents the phosphorylation and activation of these proteins, leading to the collapse of replication forks and increased DNA damage .

Biochemische Analyse

Biochemical Properties

SCH900776 plays a crucial role in biochemical reactions by inhibiting Chk1, a serine/threonine kinase involved in the DNA damage response and cell cycle regulation. This compound exhibits high selectivity for Chk1 with an IC50 of 3 nM, showing 50- and 500-fold selectivity over CDK2 and Chk2, respectively . This compound interacts with Chk1 by binding to its kinase domain, thereby preventing the phosphorylation of downstream targets involved in cell cycle arrest and DNA repair . Additionally, this compound has been shown to sensitize cancer cells to DNA-damaging agents by abrogating cell cycle checkpoints, leading to increased cell death .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In human colon cancer cells, this compound enhances sensitivity to platinum-based chemotherapeutic drugs, such as cisplatin and LA-12, by increasing G1/S phase-related apoptosis, stimulating mitotic slippage, and inducing senescence . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of Chk1, leading to the accumulation of DNA damage and subsequent cell death . In pancreatic cancer cells, this compound enhances the cytotoxicity of MLN4924 by abrogating G2/M arrest and promoting DNA re-replication .

Molecular Mechanism

The molecular mechanism of this compound involves its potent inhibition of Chk1, which plays a critical role in the DNA damage response and cell cycle regulation. By binding to the kinase domain of Chk1, this compound prevents the phosphorylation of downstream targets, such as Cdc25A and Wee1, which are involved in cell cycle arrest and DNA repair . This inhibition leads to the abrogation of cell cycle checkpoints, resulting in the accumulation of DNA damage and increased cell death . Additionally, this compound has been shown to sensitize cancer cells to DNA antimetabolite agents, such as hydroxyurea and gemcitabine, by inducing double-strand DNA breaks and promoting cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and efficacy in enhancing the cytotoxicity of DNA-damaging agents in both in vitro and in vivo studies . For example, in acute leukemia cell lines, this compound abrogates cytarabine-induced S-phase arrest and enhances cytarabine cytotoxicity . The compound does not accumulate at any dose level, and its effects on DNA damage and cell death are consistent over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In BALB/c mice bearing A2780 xenografts, this compound induced a dose-dependent loss of DNA replication capability and enhanced apoptosis following hydroxyurea exposure . The compound has been shown to enhance the antitumor activity of MLN4924 in pancreatic cancer models, with minimal cytotoxicity observed at lower doses . Higher doses of this compound may lead to toxic or adverse effects, such as corrected QT interval prolongation and grade 3 palmar-plantar erythrodysesthesia .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound has been shown to resist metabolic oxidative dealkylation, providing greater robustness and stability . This compound sensitizes tumor cells to DNA antimetabolite agents by inducing DNA damage and promoting cell death . The compound’s metabolic pathways also involve the inhibition of Chk1, leading to the accumulation of DNA damage and subsequent cell death .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound has been shown to enhance the cytotoxicity of DNA-damaging agents by abrogating cell cycle checkpoints and promoting DNA damage . In pancreatic cancer cells, this compound enhances the cytotoxicity of MLN4924 by promoting DNA re-replication and abrogating G2/M arrest . The compound’s distribution within cells and tissues is influenced by its interactions with Chk1 and other biomolecules involved in the DNA damage response .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound targets the kinase domain of Chk1, which is localized in the nucleus and cytoplasm . By inhibiting Chk1, this compound prevents the phosphorylation of downstream targets involved in cell cycle arrest and DNA repair, leading to the accumulation of DNA damage and increased cell death . The compound’s subcellular localization is influenced by its interactions with Chk1 and other biomolecules involved in the DNA damage response .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MK-8776 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of MK-8776 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product, ensuring it meets the required standards for pharmaceutical use .

Analyse Chemischer Reaktionen

Types of Reactions: MK-8776 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving MK-8776 include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from the reactions involving MK-8776 depend on the specific reagents and conditions used. For instance, substitution reactions may yield derivatives with different substituents, while oxidation reactions may produce oxidized forms of the compound .

Vergleich Mit ähnlichen Verbindungen

MK-8776 is often compared with other Chk1 inhibitors, such as SRA737 and LY2606368. While all three compounds inhibit Chk1, they differ in their selectivity, potency, and off-target effects. MK-8776 and SRA737 exhibit similar off-target effects, such as transient protection from growth inhibition and circumvention of DNA damage. LY2606368 is more potent and selective, making it a promising candidate for further clinical development .

Similar compounds to MK-8776 include:

- SRA737

- LY2606368

- UCN-01

Eigenschaften

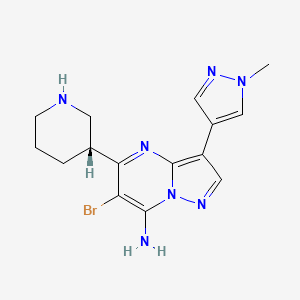

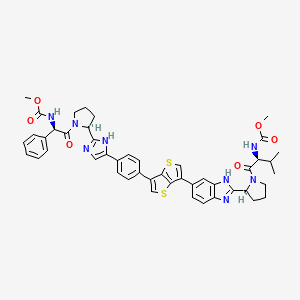

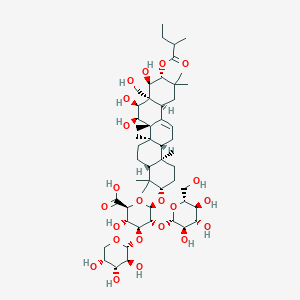

IUPAC Name |

6-bromo-3-(1-methylpyrazol-4-yl)-5-piperidin-3-ylpyrazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrN7/c1-22-8-10(6-19-22)11-7-20-23-14(17)12(16)13(21-15(11)23)9-3-2-4-18-5-9/h6-9,18H,2-5,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIZZEXBPRLVIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C3N=C(C(=C(N3N=C2)N)Br)C4CCCNC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrN7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-phenyl}-2-phenyl-propionamide](/img/structure/B610667.png)

![N-[2-(Acetylthio)benzoyl]-beta-alaninamide](/img/structure/B610676.png)

![Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B610685.png)

![(S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B610686.png)